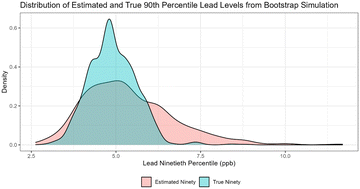Estimating impacts of LCRR's fifth-liter sampling and find-and-fix requirements on large water systems†
Environmental Science: Water Research & Technology Pub Date: 2023-11-14 DOI: 10.1039/D3EW00631J
Abstract
The United States Environmental Protection Agency's (USEPA's) Lead and Copper Rule Revisions (LCRR) introduced many changes to the existing regulation. Two major changes are the change in sample methodology to fifth-liter (L5) sampling for homes with lead service lines and the find-and-fix (FaF) provision following any single home lead action level exceedance. This research proposes a method which estimates L5 lead levels from first-draw (L1) LCR data. Using L1 data along with paired L5–L1 difference data from other systems with similar L1 results, L5 data can be estimated accurately by bootstrapping. Using L1 data from two utilities (DC Water and Utility B) with known L5 data, this method was validated to accurately estimate L5 data. This method was then applied to a third utility (Philadelphia Water Department, PWD) with LCR data without paired L5 results to estimate what it can expect from this sample methodology. This same method was then applied to PWD to estimate the impact that FaF would have on the system by identifying how quickly new, permanent Water Quality Parameter (WQP) sites would have to be added. Under all simulations, PWD eventually would reach the maximum number of required WQP sites.


Recommended Literature
- [1] Amino-acids and peptides. Part IX. Some neighbouring-group amino–amide and hydroxy–amide interactions
- [2] Contents list
- [3] Sensing and photocatalytic properties of a new 3D Co(ii) coordination polymer based on 1,1′-di(p-carboxybenzyl)-2,2′-biimidazole†
- [4] Size and shape controllable synthesis and luminescent properties of BaGdF5:Ce3+/Ln3+ (Ln = Sm, Dy, Eu, Tb) nano/submicrocrystals by a facile hydrothermal process
- [5] An expanded cavity hexaamine cage for copper(ii)
- [6] Front cover
- [7] Seed-mediated synthesis of Au@PtCu nanostars with rich twin defects as efficient and stable electrocatalysts for methanol oxidation reaction†
- [8] Computer-aided design of high-efficiency GeTe-based thermoelectric devices†
- [9] Strategies for photoluminescence enhancement of AgInS2quantum dots and their application as bioimaging probes†
- [10] The effect of hydrophile-lipophile of water-soluble poly(ethylene glycol)-poly(lactic acid) diblock copolymers on the stability of microscopic emulsion films and nanoemulsions

Journal Name:Environmental Science: Water Research & Technology
Research Products
-
CAS no.: 175696-73-8
-
CAS no.: 156779-05-4
-
CAS no.: 185056-83-1









